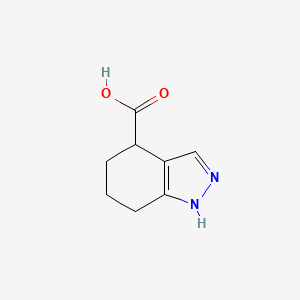

4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid

Description

4,5,6,7-Tetrahydro-1H-indazole-4-carboxylic acid is a bicyclic heterocyclic compound comprising a partially hydrogenated indazole core fused with a carboxylic acid group at the 4-position. Its molecular formula is C₈H₁₀N₂O₂, with a molecular weight of 166.18 g/mol (calculated). This compound serves as a critical building block in medicinal chemistry, particularly in the synthesis of inhibitors targeting enzymes like human dihydroorotate dehydrogenase (DHODH), which is implicated in pyrimidine biosynthesis and cancer progression .

The synthesis of this compound and its derivatives typically involves multi-step reactions using solvents such as dichloromethane (DCM), dimethylformamide (DMF), or tetrahydrofuran (THF), followed by purification via column chromatography with gradients of ethyl acetate (EtOAc) and methanol . Structural characterization employs ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), ensuring precise confirmation of molecular identity .

Properties

IUPAC Name |

4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c11-8(12)5-2-1-3-7-6(5)4-9-10-7/h4-5H,1-3H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCTOLZCFRFGINX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)NN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid typically involves the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol. This reaction yields cyclic β-keto esters, which are then treated with hydrazine hydrate in ethanol under reflux to produce the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: This reaction can reduce carbonyl groups to alcohols.

Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols.

Scientific Research Applications

Therapeutic Applications

1.1 Anti-inflammatory Properties

Research has demonstrated that derivatives of THICA exhibit significant anti-inflammatory activity. A study highlighted the synthesis of 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids, which showed promising results in the carrageenan edema test. The most active compound from this series had an effective dose (ED50) of 3.5 mg/kg . This suggests that THICA and its derivatives could be developed into anti-inflammatory agents.

1.2 Neuroprotective Effects

THICA has been investigated for its neuroprotective properties. Its structure allows it to interact with various biological targets involved in neurodegenerative diseases. Initial findings indicate that it may help mitigate oxidative stress-related damage in neuronal cells, suggesting potential applications in treating conditions like Alzheimer's disease.

Synthetic Methodologies

The synthesis of THICA can be achieved through various chemical routes. One notable method involves the condensation of phenylhydrazine with 2-(hydroxymethylene)cyclohexanone-4-carboxylate, leading to high yields of the desired product . This synthetic versatility is crucial for developing analogs with enhanced biological activity.

Biological Activities

THICA has been shown to possess a range of biological activities beyond anti-inflammatory effects:

- Antioxidant Activity : Studies indicate that THICA may exhibit antioxidant properties, which could be beneficial in preventing cellular damage caused by free radicals.

- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against various pathogens, indicating potential use in treating infections.

Future Directions and Research Needs

Despite promising findings regarding THICA's applications, further research is necessary to fully elucidate its mechanisms of action and therapeutic potential. Future studies should focus on:

- Clinical Trials : Conducting clinical trials to assess the efficacy and safety of THICA in humans.

- Mechanistic Studies : Investigating the molecular pathways through which THICA exerts its effects.

- Development of Derivatives : Synthesizing and testing new derivatives to enhance bioavailability and target specificity.

Mechanism of Action

The mechanism of action of 4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs include methyl-substituted derivatives and ester variants , which alter solubility, bioavailability, and biological activity. Below is a comparative analysis:

*Note: lists the molecular formula as C₁₀H₁₃NO₃ for this compound, which may reflect a typographical error; the correct formula for a 5-methyl derivative should retain the indazole’s two nitrogen atoms.

Commercial and Research Relevance

- Availability : The parent compound is listed as discontinued by CymitQuimica , suggesting challenges in large-scale synthesis or niche research applications. In contrast, methyl and ester derivatives (e.g., CAS 1419222-86-8) remain available as intermediates .

- Therapeutic Potential: Derivatives like N-((3-chloropyrazin-2-yl)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-indazole-4-carboxamide (CAS 1620564-35-3) highlight the compound’s versatility in generating bioactive molecules targeting kinases or metabolic enzymes .

Biological Activity

4,5,6,7-Tetrahydro-1H-indazole-4-carboxylic acid is a bicyclic compound with significant potential in various biological applications. This article delves into its biological activities, mechanisms of action, and relevant research findings supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 170.18 g/mol. The compound features a carboxylic acid functional group at the 4-position of the indazole ring, which is crucial for its biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Activity : It has been shown to inhibit enzymes involved in inflammatory pathways, thus reducing pro-inflammatory cytokine production. In the carrageenan edema test, related compounds demonstrated significant anti-inflammatory effects, suggesting similar potential for this compound .

- Anticancer Properties : The compound has been linked to anticancer activity through its ability to destabilize microtubules, leading to cell cycle arrest and apoptosis in cancer cells. A study highlighted that derivatives of indazole compounds showed potent antiproliferative effects against various cancer cell lines .

- Antioxidant Activity : Preliminary studies suggest that this compound may also exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.

The biological effects of this compound are mediated through several mechanisms:

- Enzyme Inhibition : The compound interacts with specific enzymes involved in inflammatory responses and cancer cell proliferation.

- Cell Signaling Modulation : It alters signaling pathways that regulate gene expression related to inflammation and tumor growth.

- Microtubule Destabilization : As noted in anticancer studies, it disrupts microtubule integrity leading to apoptosis in tumor cells .

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism of Action | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of inflammatory enzymes | |

| Anticancer | Microtubule destabilization | |

| Antioxidant | Scavenging free radicals |

Case Study 1: Anti-inflammatory Effects

A study conducted on various derivatives of tetrahydroindazole compounds demonstrated that 1-aryl derivatives exhibited significant anti-inflammatory activity with an ED50 value as low as 3.5 mg/kg in animal models . This suggests that modifications to the indazole structure can enhance therapeutic efficacy.

Case Study 2: Anticancer Potential

In vivo studies using SCID mice implanted with human colon adenocarcinoma cells showed that treatment with related indazole compounds resulted in reduced tumor mass and increased survival rates. The treatment involved administering doses that effectively targeted cancer cells without significant toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.